REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]=[C:10]=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:12][C:13]([OH:16])([CH3:15])[CH3:14]>>[C:13]([O:16][C:10](=[O:11])[NH:9][C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=1)([CH3:15])([CH3:14])[CH3:12]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=C(C1)Cl)N=C=O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
CC(C)(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated by rotary evaporation
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Type
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CUSTOM
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Details
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to give a white solid which
|
Type
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CUSTOM
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Details
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was triturated with toluene
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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ADDITION
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Details
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Addition of toluene and concentration under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=CC(=CC(=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.9 mmol | |
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 84% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |